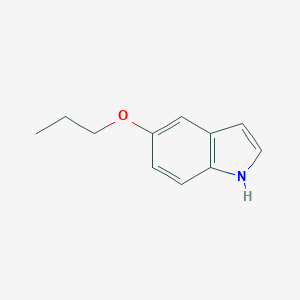
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile, also known as DMACI, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase CK1, which is involved in various cellular processes such as cell division, DNA repair, and circadian rhythm regulation. In
Mechanism of Action
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile acts as a potent and selective inhibitor of CK1 by binding to the ATP-binding pocket of the kinase domain. This leads to the inhibition of CK1 activity, which in turn affects downstream signaling pathways and cellular processes. This compound has been shown to inhibit CK1 isoforms α, δ, and ε, which play important roles in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to affect various cellular processes, including circadian rhythm regulation, DNA damage response, and cell division. Inhibition of CK1 by this compound leads to changes in the phosphorylation status of various substrates, which affects downstream signaling pathways. This compound has also been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has several advantages as a tool for scientific research, including its potency and selectivity for CK1, as well as its ability to inhibit multiple CK1 isoforms. However, this compound also has limitations, including its potential toxicity and off-target effects. Careful dose-response studies and controls are necessary to ensure the specificity of this compound's effects.
Future Directions
There are several future directions for research on 3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile. One area of interest is the development of this compound derivatives with improved potency and selectivity for CK1. Another area of interest is the investigation of the role of CK1 in other diseases, such as diabetes and cardiovascular disease. Finally, this compound could be used as a tool for investigating the role of CK1 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile can be synthesized through a multi-step process starting with the reaction of 4-bromo-1,1-cyclohexadiene with dimethylamine, followed by reduction with lithium aluminum hydride and subsequent reaction with 5-cyanoindole. The final product is obtained through purification and isolation steps.
Scientific Research Applications
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile has been extensively used in scientific research as a tool for studying the role of CK1 in various cellular processes. It has been shown to inhibit CK1 activity in vitro and in vivo, leading to a range of cellular effects. This compound has been used to investigate the role of CK1 in circadian rhythm regulation, DNA damage response, and cell division. It has also been used as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
173906-55-3 |
|---|---|
Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-[4-(dimethylamino)cyclohexen-1-yl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C17H19N3/c1-20(2)14-6-4-13(5-7-14)16-11-19-17-8-3-12(10-18)9-15(16)17/h3-4,8-9,11,14,19H,5-7H2,1-2H3 |
InChI Key |
RSNYUBDIPFPZKJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |
Canonical SMILES |
CN(C)C1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |
synonyms |
3-(4-(dimethylamino)cyclohex-1-enyl)-1H-indole-5-carbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



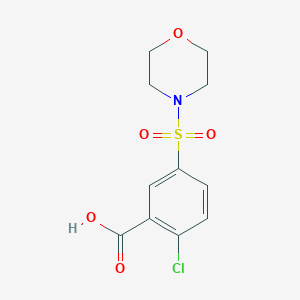
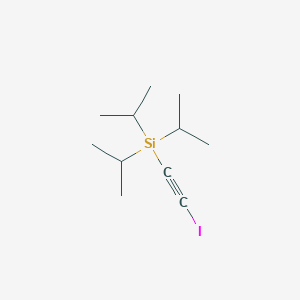


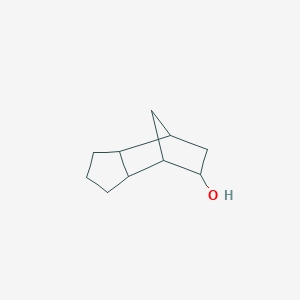

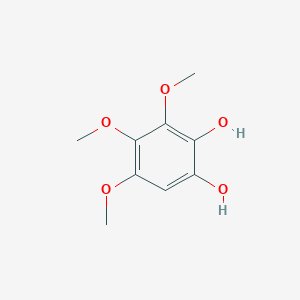

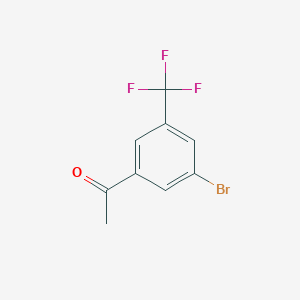
![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)
![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
